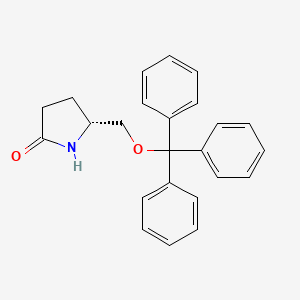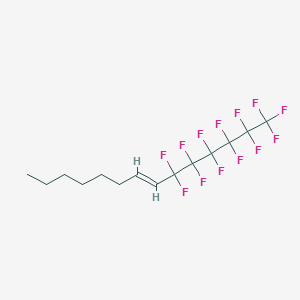
2-氯-4-(羟甲基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxymethyl group at the fourth position. It is a white to off-white crystalline powder and is used in various chemical and pharmaceutical applications.
科学研究应用
2-Chloro-4-(hydroxymethyl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial properties.
Industry: It is employed in the production of specialty chemicals and as a reagent in industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(hydroxymethyl)benzoic Acid can be achieved through several methods. One common approach involves the chlorination of 4-(hydroxymethyl)benzoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions . Another method includes the use of chloromethylation of 4-hydroxybenzoic acid followed by oxidation to introduce the hydroxymethyl group .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-(hydroxymethyl)benzoic Acid often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反应分析
Types of Reactions
2-Chloro-4-(hydroxymethyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-chloro-4-methylbenzoic acid using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Chloro-4-carboxybenzoic acid.
Reduction: 2-Chloro-4-methylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
作用机制
The mechanism of action of 2-Chloro-4-(hydroxymethyl)benzoic Acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The chlorine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity . These interactions can affect various biochemical pathways, making the compound useful in drug design and development .
相似化合物的比较
2-Chloro-4-(hydroxymethyl)benzoic Acid can be compared with other similar compounds, such as:
4-Chlorobenzoic Acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-Hydroxybenzoic Acid: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-4-methylbenzoic Acid: Similar structure but with a methyl group instead of a hydroxymethyl group, leading to different chemical properties.
The uniqueness of 2-Chloro-4-(hydroxymethyl)benzoic Acid lies in its dual functional groups, which provide a combination of reactivity and versatility not found in the other compounds.
属性
CAS 编号 |
1071989-48-4 |
|---|---|
分子式 |
C₈H₇ClO₃ |
分子量 |
186.59 |
同义词 |
2-Chloro-4-(hydroxymethyl)-benzoic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


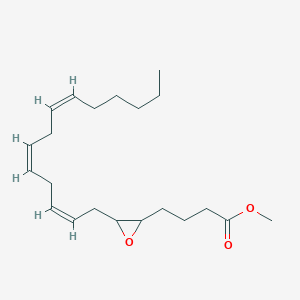
![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)
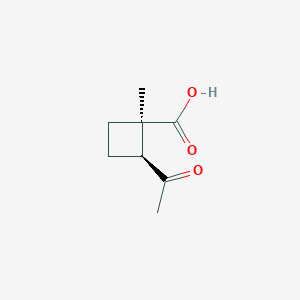
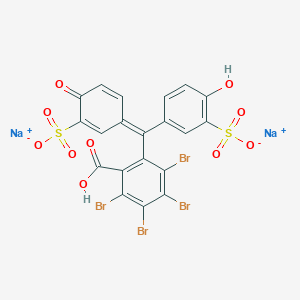
![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)
![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1142528.png)
